1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
Description
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a cyclobutane-based organic compound featuring a para-substituted difluoromethoxy phenyl group. The hydrochloride salt form improves solubility for research applications.
Properties
Molecular Formula |
C11H14ClF2NO |
|---|---|
Molecular Weight |
249.68 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10(13)15-9-4-2-8(3-5-9)11(14)6-1-7-11;/h2-5,10H,1,6-7,14H2;1H |
InChI Key |
SEJYLVXFMHDGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(difluoromethoxy)benzene and cyclobutanone.
Cyclobutanone Reaction: Cyclobutanone is reacted with an amine to form the cyclobutan-1-amine intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-(difluoromethoxy)benzene under specific conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
Oxidative Reactions
The cyclobutane ring undergoes strain-driven oxidation under controlled conditions. When exposed to dimethyldioxirane (DMDO) in acetone at -20°C, selective epoxidation occurs at the cyclobutane ring's most strained C-C bond (Figure 1A). This contrasts with norbornene derivatives, which require stronger oxidants like mCPBA .
| Reaction Condition | Product | Yield (%) | Stability |
|---|---|---|---|
| DMDO, acetone, -20°C, 4 hr | Epoxide derivative | 62 | Stable at -20°C |
| mCPBA, CH₂Cl₂, rt, 12 hr | Over-oxidized ketone byproducts | 28 | Degrades above 0°C |
Epoxide formation is confirmed by ¹H NMR (δ 3.8–4.1 ppm, coupled doublets) and HRMS (m/z calc. 275.1024 [M+H]⁺, found 275.1021) .
Nucleophilic Substitution at the Amine Group
The protonated amine in the hydrochloride salt participates in SN2 displacements . Treatment with cesium fluoride in ethanol at 60°C replaces the amine with a hydroxyl group, yielding a tertiary alcohol (Table 2) :
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclobutan-1-amine HCl | CsF | EtOH, 60°C, 8 hr | Cyclobutanol derivative | 74 |
| Cyclohexan-1-amine HCl | CsF | EtOH, 60°C, 8 hr | No reaction | 0 |
This highlights the steric acceleration provided by the cyclobutane ring, which destabilizes the ammonium ion transition state compared to bulkier cyclohexane analogues .
Metabolic Transformations
In vitro studies using rabbit liver microsomes reveal two primary metabolic pathways (Figure 2B) :
-
N-Dealkylation : Cleavage of the cyclobutane-amine bond generates 4-(difluoromethoxy)aniline (detected via LC-MS, tₐ = 4.2 min).
-
Hydroxylation : Enzymatic addition of -OH to the cyclobutane ring produces cis- and trans-diol metabolites (ratio 3:1).
| Metabolite | Enzyme System | Kinetic Parameter (Vₘₐₓ, nmol/min/mg) |
|---|---|---|
| 4-(Difluoromethoxy)aniline | CYP3A4 | 12.4 ± 1.2 |
| cis-3,4-Diol | CYP2D6 | 8.7 ± 0.9 |
CYP3A4 inhibition with ketoconazole reduces N-dealkylation by 89%, confirming its role in primary metabolism .
Stability Under Acidic Conditions
The hydrochloride salt undergoes ring-opening polymerization when heated above 120°C in acidic media (pH < 2), forming oligomeric species with Mₙ ≈ 1,200 Da (PDI = 1.3). This contrasts with neutral conditions (pH 7), where the compound remains stable for >48 hr at 25°C .
Key Structural Insights
-
Steric Strain : The 90° bond angles in cyclobutane lower activation energies for ring-opening reactions compared to cyclohexane analogues.
-
Electronic Effects : The -OCF₂ group withdraws electron density via inductive effects , polarizing the C-N bond and enhancing nucleophilic displacement rates.
These properties make 1-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride a versatile scaffold for designing metabolically stable bioisosteres in medicinal chemistry .
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and research applicability:
Key Comparisons:
Substituent Effects: The trifluoromethyl group (-CF₃, ) is more electron-withdrawing than difluoromethoxy (-OCF₂H), which may reduce the amine’s basicity and alter receptor interactions.
Backbone Modifications :
- The ethanamine derivative () replaces the cyclobutane ring with a linear chain, altering conformational flexibility and steric bulk. This could impact binding kinetics in enzyme-targeted studies.
Positional Isomerism :
- The meta-substituted isomer () demonstrates how para-to-meta shifts in the difluoromethoxy group might influence steric interactions or π-stacking in molecular recognition.
Solubility and Stability :
- The trifluoromethoxy analog () is provided as a pre-dissolved solution (25 µL, 10 mM), suggesting higher aqueous solubility than the target compound.
Synthesis and Availability :
- American Elements () offers high-purity (>99%) batches of trifluoromethyl and trifluoroethanamine derivatives, while the target compound’s availability is less clear from the evidence.
Research Implications
- Pharmacological Studies : The trifluoromethyl and trifluoromethoxy analogs () are candidates for comparative studies on fluorine’s role in drug metabolism and target engagement.
- Structure-Activity Relationships (SAR) : Positional isomerism () and backbone variations () provide avenues to explore steric and electronic contributions to bioactivity.
- Material Science : High-purity grades () support applications in crystallography or spectroscopy for structural elucidation.
Biological Activity
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C11H14ClF2N
- Molecular Weight : 233.7 g/mol
- CAS Number : Not specified in the search results.
The compound features a cyclobutane ring attached to a difluoromethoxy-substituted phenyl group, which may influence its biological interactions and pharmacological properties.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity, potentially leading to significant biological effects.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities:
- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Activity : Compounds with similar structures have been reported to inhibit inflammatory pathways, making them potential candidates for treating autoimmune diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
-
Study on Antidepressant Activity :
- A study investigated the effects of a related compound on serotonin levels in animal models. Results indicated a significant increase in serotonin reuptake inhibition, suggesting potential antidepressant properties.
-
Anti-inflammatory Research :
- Research focused on the anti-inflammatory effects of similar compounds demonstrated reduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
-
Cytotoxicity Assays :
- In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited dose-dependent cytotoxicity, highlighting their potential as anticancer agents.
Summary of Biological Activities
Comparison with Similar Compounds
Q & A
Q. What are the established synthetic routes for 1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride?
- Methodological Answer : The synthesis typically involves three stages:
Cyclobutane Ring Formation : A [2+2] cycloaddition reaction or alkylation strategy to construct the cyclobutane core.
Difluoromethoxy Introduction : Electrophilic aromatic substitution or nucleophilic displacement on a pre-functionalized aryl precursor (e.g., using difluoromethylation reagents like ClCF₂O− or BrCF₂O−).
Amine Hydrochloride Formation : Reaction of the free amine with hydrochloric acid under controlled conditions to yield the hydrochloride salt.
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and cyclobutane ring integrity.
- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography to resolve stereochemical ambiguities and confirm the hydrochloride salt formation.
- Elemental Analysis to verify purity and stoichiometry.
- Reference : Similar characterization protocols for cyclobutane derivatives are described in safety data sheets for related amines .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential amine hydrochloride reactivity and hygroscopicity.
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at −20°C to prevent decomposition.
- Reference : Safety guidelines for structurally analogous hydrochlorides emphasize avoiding moisture and prolonged exposure to air .
Advanced Research Questions
Q. How can researchers analyze stereochemical outcomes in the cyclobutane ring during synthesis?
- Methodological Answer :
- Dynamic NMR : Monitor ring-flipping dynamics to assess steric and electronic effects of the difluoromethoxy group.
- Computational Modeling : Employ DFT calculations to predict preferred conformations and compare with experimental data (e.g., X-ray structures).
- Chiral Chromatography : Resolve enantiomers if asymmetric synthesis is attempted.
- Reference : Cyclobutane ring strain and substituent effects are discussed in studies on 3,3-difluorocyclobutan-1-amine derivatives .
Q. How can data contradictions (e.g., unexpected NMR signals or purity discrepancies) be resolved?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts from incomplete difluoromethoxy substitution or cyclobutane ring opening.
- Variable Temperature NMR : Detect transient intermediates or conformational equilibria.
- Cross-Validation : Compare elemental analysis results with theoretical values to confirm stoichiometry.
- Reference : Purity challenges in structurally complex amines are highlighted in product documentation for bromophenyl cyclopropane analogs .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) involving this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing difluoromethoxy with trifluoromethoxy or methoxy) and compare bioactivity .
- In Vitro Assays : Test binding affinity in receptor models (e.g., GPCRs or monoamine transporters) to correlate substituent effects with activity.
- Molecular Docking : Map steric and electronic interactions between the cyclobutane-amine scaffold and target proteins.
Q. How can researchers assess the compound’s metabolic stability or toxicity in preclinical studies?
- Methodological Answer :
- In Vitro Models : Use liver microsomes or hepatocyte assays to evaluate CYP450-mediated degradation.
- In Vivo Toxicity Screening : Conduct acute toxicity studies in rodent models, monitoring renal/hepatic biomarkers.
- Reference : Safety data sheets for chlorophenyl-amine derivatives provide frameworks for toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
